8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylicacid
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Overview
Description
8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H3ClN4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,5-dichloropyrazine with sodium nitrite in the presence of acetic acid, followed by cyclization with hydrazine hydrate . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrazine oxides, while substitution reactions can produce various alkyl or aryl derivatives .
Scientific Research Applications
8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cancer cell signaling pathways. By binding to these kinases, the compound disrupts their normal function, leading to the inhibition of cancer cell growth and proliferation . Molecular docking studies have confirmed its binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: A closely related compound with similar structural features but lacking the chloro and carboxylic acid groups.
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxamide: Similar structure with a carboxamide group instead of a carboxylic acid group.
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
Uniqueness
8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and carboxylic acid groups enhances its reactivity and potential for forming various derivatives with diverse biological activities .
Properties
Molecular Formula |
C6H3ClN4O2 |
---|---|
Molecular Weight |
198.57 g/mol |
IUPAC Name |
8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C6H3ClN4O2/c7-3-4-9-10-5(6(12)13)11(4)2-1-8-3/h1-2H,(H,12,13) |
InChI Key |
PENNCVUNUBGBFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)O)C(=N1)Cl |
Origin of Product |
United States |
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